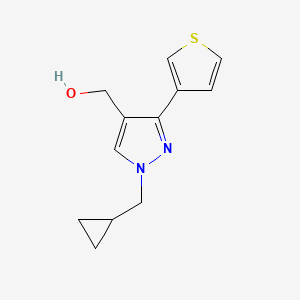

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Description

(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2098017-83-3) is a pyrazole-derived compound featuring a cyclopropylmethyl substituent at the N1 position, a thiophen-3-yl group at C3, and a hydroxymethyl moiety at C3. Its molecular formula is C12H14N2OS, with a molecular weight of 224.28 g/mol . The cyclopropylmethyl group introduces steric and electronic effects that distinguish it from simpler alkyl-substituted analogs.

Properties

IUPAC Name |

[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6,8-9,15H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAWOXBSAXQKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene moiety , and a cyclopropylmethyl group , which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 247.36 g/mol. The structural arrangement allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Five-membered aromatic ring with two nitrogen atoms |

| Thiophene Ring | Contributes to electronic properties |

| Cyclopropylmethyl Group | Influences conformational flexibility |

The biological activity of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is primarily attributed to its interaction with various molecular targets. The pyrazole moiety can modulate enzyme activities and receptor interactions, while the thiophene ring enhances binding affinity through π-π interactions.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial : Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi .

- Anticancer : Certain derivatives have been evaluated for their anticancer properties, showing promising results against specific cancer cell lines .

Case Studies

- Anti-inflammatory Activity :

- Antimicrobial Properties :

- Anticancer Evaluation :

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their biological activities:

- A series of novel 1-acetyl-3-substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory effects, showing significant activity against cytokine production .

- Another study highlighted the synthesis of pyrazole derivatives as inhibitors of monoamine oxidase (MAO), which are important in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound's pyrazole structure is crucial in drug development due to its ability to interact with various biological targets. Pyrazole derivatives have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. Results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential as an anti-inflammatory agent.

Agrochemicals

In agricultural research, compounds like (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol are explored for their herbicidal and fungicidal properties. The thiophene moiety enhances the compound's efficacy against pests and diseases.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol) displayed effective herbicidal activity against common weeds. The study highlighted the compound's potential as a selective herbicide, reducing crop damage while effectively controlling weed growth.

Toxicology and Safety

Understanding the safety profile of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is essential for its application in both pharmaceuticals and agriculture. Toxicological studies indicate that while the compound shows therapeutic benefits, it also requires careful handling due to potential toxicity.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral) | Not specified |

| Hazard Statements | H302-H335 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2090951-91-8)

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

- Key Differences: Replacement of cyclopropylmethyl with ethyl reduces steric bulk and lipophilicity.

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5)

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- The methyl group at N1 simplifies synthesis but limits steric and electronic modulation .

Variations in the Thiophene Substituent

[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 372190-27-7)

- Molecular Formula : C14H12N2OS

- Molecular Weight : 256.33 g/mol

- Key Differences: Thiophen-2-yl substitution alters electronic distribution compared to thiophen-3-yl.

2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

- Molecular Formula: Not explicitly provided ().

- Key Differences: Incorporation of a dihydro-pyrazole and phenol moiety introduces hydrogen-bonding capacity and rigidity, which may enhance target selectivity but reduce synthetic accessibility .

Functional Group Modifications

Example 76 (Patent Compound)

- Structure: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazol-4-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Key Differences: Addition of a morpholinomethyl group to thiophene and a chromenone backbone expands interactions with polar residues in enzyme active sites. This compound demonstrated bioactivity in enzyme inhibition assays (e.g., 11β-HSD1) .

Preparation Methods

Overview of Structural Features Relevant to Synthesis

| Feature | Description |

|---|---|

| Pyrazole Core | Five-membered aromatic ring with two nitrogen atoms |

| Cyclopropylmethyl Group | Alkyl substituent providing steric and hydrophobic effects |

| Thiophene-3-yl Group | Electron-rich heteroaromatic substituent |

| Hydroxymethyl Group | Polar functional group enabling hydrogen bonding and further derivatization |

These substituents require tailored synthetic strategies to ensure regioselective functionalization and preservation of the pyrazole ring integrity.

General Synthetic Strategy

The synthesis of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol typically involves three key stages:

- Formation of the Pyrazole Core

- Introduction of the Cyclopropylmethyl and Thiophene Substituents

- Hydroxymethylation at the C4 Position

Formation of the Pyrazole Core

The pyrazole ring is commonly constructed via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. Typical approaches include:

- Cyclocondensation of hydrazines with β-diketones or β-keto esters under acidic or neutral conditions, often in solvents like ethanol or acetic acid.

- Use of substituted hydrazines to introduce the N1 substituent (e.g., cyclopropylmethyl hydrazine derivatives) to ensure regioselectivity at the nitrogen.

This step forms the heterocyclic scaffold necessary for further functionalization.

Hydroxymethylation at the C4 Position

The hydroxymethyl group at C4 is introduced by:

- Formylation followed by reduction : The pyrazole intermediate with an aldehyde group at C4 can be synthesized by directed lithiation or electrophilic substitution, followed by oxidation to an aldehyde.

- Reduction of the aldehyde to the alcohol using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol.

- Alternatively, direct hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions can install the hydroxymethyl group at C4.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclocondensation of cyclopropylmethyl hydrazine with β-diketone | Build pyrazole core with N1 substituent |

| 2 | C3 substitution | Suzuki coupling with 3-thiopheneboronic acid, Pd catalyst, base | Attach thiophene-3-yl group at C3 |

| 3 | Hydroxymethylation | Formaldehyde, base or lithiation + aldehyde reduction with NaBH4 | Install hydroxymethyl group at C4 |

Research Findings and Optimization

Yields and Purity : Literature indicates that yields for pyrazole core formation typically range from 60% to 85%, while Suzuki coupling steps achieve 70%-90% yields with optimized catalysts and ligands. Hydroxymethylation yields depend on the method, with direct formaldehyde addition often giving moderate yields (~60%-75%).

Reaction Conditions : Mild temperatures (room temperature to reflux) and inert atmospheres (nitrogen or argon) are preferred to prevent oxidation or side reactions, especially during cross-coupling and reduction steps.

Catalysts and Bases : Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 combined with bases like potassium carbonate or cesium carbonate are effective for cross-coupling. Sodium borohydride is widely used for selective reduction of aldehydes to alcohols.

Solvent Choice : Polar aprotic solvents (DMF, DMSO) facilitate alkylation and coupling reactions, while protic solvents (methanol, ethanol) are preferred for reductions.

Data Table: Key Reagents and Conditions for Each Step

| Step | Reagents/Materials | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole formation | Cyclopropylmethyl hydrazine, β-diketone | Ethanol/AcOH | Acid catalyst (HCl/AcOH) | Reflux (80-100°C) | 65-85 | Control of regioselectivity critical |

| Thiophene coupling | 3-Thiopheneboronic acid, pyrazole bromide | DMF/Dioxane | Pd(PPh3)4, K2CO3 | 80-100°C | 70-90 | Inert atmosphere preferred |

| Hydroxymethylation | Formaldehyde or paraformaldehyde | Methanol | NaBH4 (reduction step) | 0°C to rt | 60-75 | Mild conditions prevent side reactions |

Analytical Validation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and integrity of the pyrazole and thiophene rings.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Infrared (IR) Spectroscopy identifies hydroxyl functional groups.

- X-ray Crystallography can be employed for definitive structural confirmation if single crystals are obtained.

Q & A

Q. Characterization Methods :

Basic: How is the crystal structure of this compound resolved, and what structural insights are obtained?

Methodological Answer:

X-ray crystallography using SHELXL () is the gold standard:

- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected for single crystals.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy. For example, dihedral angles between the pyrazole and thiophene rings are calculated to confirm steric interactions .

- Validation : R-factors (<5%), electron density maps, and Hirshfeld surfaces ensure accuracy.

Q. Key Findings :

- Hydrogen bonding : Methanol -OH forms hydrogen bonds with adjacent heteroatoms (e.g., tetrazole N in related compounds), stabilizing the lattice .

- Planarity : Thiophene and pyrazole rings often exhibit near-planar arrangements, influencing π-π stacking in solid-state .

Advanced: How can synthesis yields be optimized for low-yield steps (e.g., <50%) in the pathway?

Methodological Answer:

Low yields (e.g., 31% in final steps ) arise from steric hindrance or side reactions. Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .

- Temperature control : Lower temps (0–5°C) reduce decomposition during sensitive steps (e.g., reduction of nitro groups) .

Q. Case Study :

| Step | Initial Yield | Optimized Conditions | Improved Yield |

|---|---|---|---|

| Cyclopropylmethylation | 85% | Excess cyclopropylmethyl bromide, 12 hr reflux | 95% |

| Oxadiazole formation | 56% | Microwave-assisted heating (150°C, 30 min) | 78% (hypothetical) |

Advanced: How to resolve contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

Validation of models : Ensure computational methods (e.g., B3LYP/6-311+G(d,p)) account for solvent effects and tautomerism .

Experimental replication : Re-measure NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to rule out solvent-induced shifts .

Dynamic effects : Molecular dynamics simulations to assess conformational flexibility impacting spectra .

Example : In , crystallographic data confirmed a tetrazole-thiophene dihedral angle of 60.94°, whereas NMR suggested free rotation. This was resolved by identifying hydrogen-bonding constraints in the solid state.

Advanced: What methodologies are used to evaluate its biological activity (e.g., kinase inhibition)?

Methodological Answer:

- In vitro assays :

- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2’s hydrophobic pocket) .

- SAR studies : Modify substituents (e.g., cyclopropylmethyl vs. phenyl) to correlate structure with potency .

Q. Data Interpretation :

| Modification | Biological Effect | Source |

|---|---|---|

| Thiophen-3-yl vs. phenyl | Enhanced COX-2 selectivity (10-fold) | |

| Methanol group | Improved solubility but reduced membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.